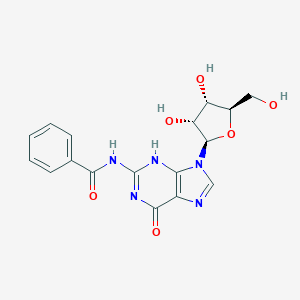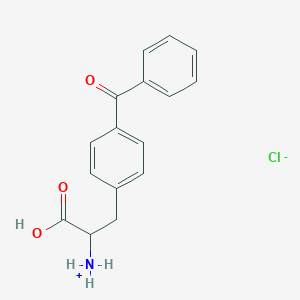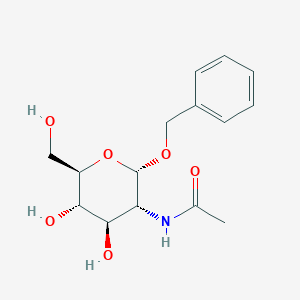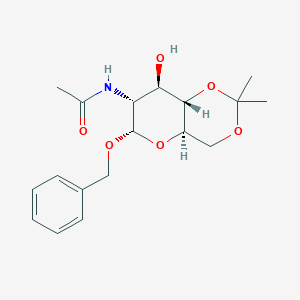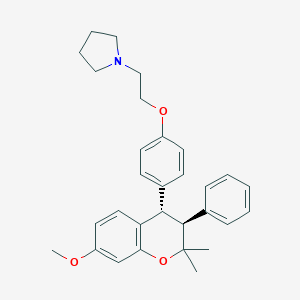
屈洛米芬
描述
科学研究应用
它在治疗各种癌症(包括乳腺癌和前列腺癌)方面显示出令人鼓舞的结果 . 奥美洛芬抑制上皮间质转化 (EMT) 过程,减少肿瘤生长,并诱导癌细胞凋亡 . 此外,奥美洛芬的潜在用途已被用于治疗骨质疏松症、皮炎、再狭窄、子宫内膜异位症和子宫肌瘤 . 其独特的作用机制和选择性雌激素受体调节使其成为科学研究中的宝贵化合物。
作用机制
生化分析
Cellular Effects
Centchroman has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Centchroman is complex and involves multiple interactions at the molecular level. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Centchroman have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Centchroman vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Centchroman is involved in various metabolic pathways in the body. It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Centchroman is transported and distributed within cells and tissues in the body. It interacts with various transporters and binding proteins, and can also affect its localization or accumulation .
准备方法
奥美洛芬是通过一系列化学反应合成的,涉及其色满环结构的形成。奥美洛芬盐酸盐的商业制备涉及使用高效液相色谱 (HPLC) 对其 d- 和 l-异构体进行手性分离。 流动相通常由己烷、异丙醇、甲醇和三乙胺组成 . 通过碱性水解释放各自对映异构体的游离碱,并进一步转化为其盐酸盐 . 工业生产方法可能涉及使用固定化假丝酵母脂肪酶进行外消旋体的酶促拆分 .
化学反应分析
奥美洛芬会发生各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物取决于所用条件和试剂。 例如,奥美洛芬的氧化可以导致其相应的酮的形成,而还原可以得到其醇衍生物 .
相似化合物的比较
奥美洛芬在选择性雌激素受体调节剂中是独一无二的,因为它采用每周剂量方案且具有非甾体性质。 类似化合物包括雷洛昔芬、他莫昔芬和托瑞米芬,它们也是在各种治疗应用中使用的 SERM . 与奥美洛芬不同,这些化合物通常每天服用,并且具有不同的药代动力学特征和副作用特征 . 奥美洛芬的独特特性使其成为避孕和治疗领域中宝贵的替代选择。
属性
IUPAC Name |
1-[2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEUAXYWNKYKPL-URLMMPGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046844 | |
| Record name | Ormeloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31477-60-8, 78994-25-9 | |
| Record name | Ormeloxifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31477-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ormeloxifene, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ormeloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORMELOXIFENE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V994WJY688 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does centchroman exert its contraceptive effect?
A1: Centchroman primarily acts as a selective estrogen receptor modulator (SERM). [] While its precise mechanism of action is not fully elucidated, research suggests that it primarily prevents pregnancy by interfering with the implantation of a fertilized egg in the uterus. [, , ]
Q2: Does centchroman exhibit any estrogenic or anti-estrogenic effects?
A3: Centchroman exhibits a complex profile, acting as both an estrogen agonist and antagonist depending on the tissue and dose. [, ] Studies have shown it can stimulate the uterine lining (endometrium) while potentially inhibiting estrogenic effects in other tissues. [, ]
Q3: What is the molecular formula and weight of centchroman?
A4: The molecular formula of centchroman is C29H31NO3, and its molecular weight is 441.56 g/mol. [, ]
Q4: Are there any published X-ray crystallographic studies on centchroman?
A5: Yes, an X-ray crystallographic study has been conducted on the N-methyl iodide derivative of centchroman. This study revealed insights into the spatial arrangement of its molecular structure, suggesting the bioactive l-enantiomer likely has the 3R,4R absolute configuration. []
Q5: How is centchroman formulated for administration?
A6: Centchroman is typically formulated as an oral tablet for administration. [, , ] Research is exploring different formulations, including vaginal administration, to potentially enhance its efficacy and reduce side effects. [, ]
Q6: Does centchroman exhibit any catalytic properties?
A6: Based on the provided research papers, there is no evidence suggesting that centchroman possesses catalytic properties or has applications in catalysis.
Q7: Have there been any computational studies on centchroman?
A8: While the provided papers do not explicitly detail computational studies, they highlight the structural similarities and differences between centchroman and other SERMs like tamoxifen and nafoxidine. [] This information can serve as a basis for comparative molecular modeling and docking studies to understand its interactions with estrogen receptors.
Q8: How does the structure of centchroman contribute to its activity?
A9: The structure of centchroman, particularly the pendant aromatic substituents on its chroman system and the tertiary amine side chain, is crucial for its interaction with estrogen receptors and its subsequent biological activity. [] Further research investigating modifications to these structural features could provide insights into optimizing its efficacy and selectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


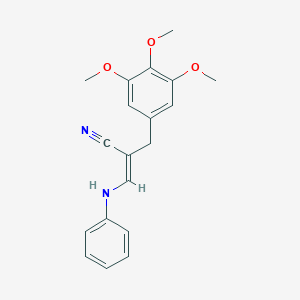
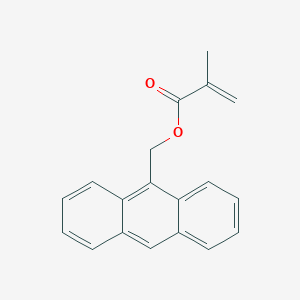
![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)
![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)
![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)
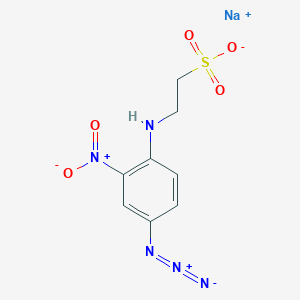
![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B43442.png)
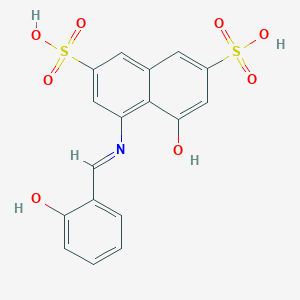
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)
